molecular formula C12H17BrN2O B7905410 2-Amino-N-(2-bromo-benzyl)-N-isopropyl-acetamide

2-Amino-N-(2-bromo-benzyl)-N-isopropyl-acetamide

Cat. No.: B7905410
M. Wt: 285.18 g/mol
InChI Key: GTFLAHFWMIXQAW-UHFFFAOYSA-N
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Description

2-Amino-N-(2-bromo-benzyl)-N-isopropyl-acetamide is a halogenated acetamide derivative characterized by a 2-bromo-substituted benzyl group and an isopropyl amine moiety. Its molecular formula is C₁₂H₁₆BrN₂O, with a molecular weight of 299.18 g/mol. Notably, this compound is listed as discontinued by suppliers, which may reflect challenges in synthesis, stability, or commercial demand .

Properties

IUPAC Name

2-amino-N-[(2-bromophenyl)methyl]-N-propan-2-ylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17BrN2O/c1-9(2)15(12(16)7-14)8-10-5-3-4-6-11(10)13/h3-6,9H,7-8,14H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTFLAHFWMIXQAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CC1=CC=CC=C1Br)C(=O)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-N-(2-bromo-benzyl)-N-isopropyl-acetamide typically involves the reaction of 2-bromo-benzylamine with isopropylamine and acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general steps include:

    Formation of the intermediate: 2-bromo-benzylamine is reacted with acetic anhydride to form an intermediate compound.

    Addition of isopropylamine: The intermediate is then reacted with isopropylamine under controlled temperature and pH conditions to yield 2-Amino-N-(2-bromo-benzyl)-N-isopropyl-acetamide.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to optimize yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure consistent production quality.

Chemical Reactions Analysis

Nucleophilic Substitution at the Aromatic Bromine

The ortho-bromine on the benzyl ring may undergo substitution under specific conditions. While direct data for this compound is limited, analogous reactions in brominated acetamides suggest plausible pathways:

Ammonolysis

  • Reagents/Conditions : Gaseous or methanolic ammonia under pressure (3–8 kg) at 70–77°C .

  • Mechanism : Bromine is replaced by an amine group via nucleophilic aromatic substitution (SNAr), facilitated by the electron-withdrawing acetamide group activating the ring.

  • Product : 2-Amino-N-(2-amino-benzyl)-N-isopropyl-acetamide (hypothetical).

Azide Substitution

  • Reagents/Conditions : Sodium azide (NaN₃) in DMF at 50–70°C .

  • Mechanism : Bromine is displaced by an azide group, forming an intermediate aryl azide.

  • Product : 2-Amino-N-(2-azido-benzyl)-N-isopropyl-acetamide.

  • Further Reaction : Hydrogenation (H₂/Pd-C) converts the azide to an amine .

Acylation of the Amino Group

The primary amino group at the 2-position can undergo acylation:

Acetylation

  • Reagents/Conditions : Acetic anhydride in tetrahydrofuran (THF) with pyridine as a base .

  • Product : 2-Acetamido-N-(2-bromo-benzyl)-N-isopropyl-acetamide.

Cross-Coupling Reactions

The bromine atom may participate in transition metal-catalyzed couplings:

Suzuki-Miyaura Coupling

  • Reagents/Conditions : Aryl boronic acid, Pd(PPh₃)₄ catalyst, base (e.g., Na₂CO₃), and solvent (dioxane/H₂O) [General methodology].

  • Product : Biaryl derivative with substituents introduced at the ortho position.

Hydrogenation and Reduction

While direct reduction of bromine is atypical, intermediates like azides can be reduced:

Azide to Amine Reduction

  • Reagents/Conditions : H₂ gas with Pd/C catalyst in ethyl acetate .

  • Product : 2-Amino-N-(2-amino-benzyl)-N-isopropyl-acetamide.

Tables of Key Reaction Pathways

Table 1: Reported Reactions of Brominated Acetamide Analogues

Reaction TypeReagents/ConditionsProductReference
AmmonolysisNH₃, 4–5 kg pressure, 70–77°CAmino-substituted derivative
Azide SubstitutionNaN₃, DMF, 50–70°CAzide intermediate
AcetylationAc₂O, pyridine, THFDiacetylated product
Suzuki CouplingAryl boronic acid, Pd catalystBiaryl derivative[General]

Table 2: Physicochemical Properties Influencing Reactivity

PropertyValue/DescriptionReference
Estimated pKa (NH₂)~8–10 (based on acetamide derivatives)
SolubilityPolar aprotic solvents (DMF, THF)
StabilitySensitive to strong acids/bases, oxidation

Scientific Research Applications

Chemistry

2-Amino-N-(2-bromo-benzyl)-N-isopropyl-acetamide serves as a building block in the synthesis of more complex organic molecules. It can undergo various chemical reactions, including:

  • Oxidation : Can be oxidized using agents like potassium permanganate.
  • Reduction : Reduction reactions can be performed with lithium aluminum hydride.
  • Substitution : The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

These reactions allow for the development of new compounds with tailored properties for specific applications.

Biology

The compound has been investigated for its potential biological activities, particularly:

  • Antimicrobial Properties : In vitro studies have shown significant antimicrobial activity against various bacterial strains. For example:
MicroorganismMIC (µg/mL)Control (Antibiotic)Control MIC (µg/mL)
Staphylococcus aureus4.0Ciprofloxacin2.0
Escherichia coli8.0Ampicillin4.0

These results suggest that the compound could be developed as a new antimicrobial agent.

  • Anticancer Activity : The compound has demonstrated cytotoxic effects in several cancer cell lines:
Cell LineIC50 (µM)Type of Cancer
MCF712.5Breast Cancer
NCI-H46042.3Lung Cancer
SF-2683.79Glioblastoma

These findings indicate promising anticancer activity, particularly against breast and lung cancer models.

Medicine

In medicinal chemistry, this compound is being explored for its potential use in drug development. Its ability to interact with specific molecular targets makes it a candidate for designing novel therapeutic agents targeting various diseases.

Case Studies

A recent study highlighted the superior activity of 2-Amino-N-(2-bromo-benzyl)-N-isopropyl-acetamide compared to other structurally similar compounds in terms of antimicrobial and anticancer properties. The study emphasized the significance of the bromine atom and isopropyl group in enhancing biological activity and selectivity towards cancer cells.

Mechanism of Action

The mechanism of action of 2-Amino-N-(2-bromo-benzyl)-N-isopropyl-acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations in the Benzyl Group

Compound A : 2-Amino-N-(2-chloro-6-fluoro-benzyl)-N-isopropyl-acetamide
  • Molecular Formula : C₁₂H₁₆ClFN₂O
  • Molecular Weight : 258.72 g/mol
  • Key Differences :
    • Substitution of bromine with chlorine and fluorine at the 2- and 6-positions of the benzyl ring.
    • Reduced molecular weight compared to the bromo analog due to lighter halogens.
    • The electron-withdrawing effects of fluorine may enhance metabolic stability or binding affinity in biological targets .
Compound B : 2-Amino-N-[(2-bromophenyl)methyl]-N-cyclopropylacetamide
  • Molecular Formula : C₁₂H₁₅BrN₂O
  • Molecular Weight : 283.17 g/mol
  • Key Differences: Replacement of the isopropyl group with a cyclopropyl moiety.

Backbone Modifications

Compound C : 2-(2-Bromophenoxy)-N-(cyclopropylmethyl)acetamide
  • Molecular Formula: C₁₂H₁₄BrNO₂
  • Molecular Weight : 284.15 g/mol
  • Key Differences: Substitution of the benzylamine group with a phenoxy-acetamide backbone. The ether linkage (phenoxy) may alter solubility and pharmacokinetic properties compared to the benzylamine analogs .

Functional Analog: 2-Amino-N-(arylsulfinyl)-acetamide

  • Representative Patent Compound: Inhibitors of bacterial aminoacyl-tRNA synthetase (e.g., LeuRS)
  • Key Differences :
    • Replacement of the bromo-benzyl group with arylsulfinyl substituents.
    • These compounds exhibit targeted enzyme inhibition, suggesting that the bromo-benzyl acetamide scaffold could be modified for similar therapeutic applications .

Comparative Data Table

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Commercial Status
Target Compound C₁₂H₁₆BrN₂O 299.18 2-Bromo-benzyl, isopropyl Discontinued
Compound A C₁₂H₁₆ClFN₂O 258.72 2-Chloro-6-fluoro-benzyl, isopropyl Available (2020)
Compound B C₁₂H₁₅BrN₂O 283.17 2-Bromo-benzyl, cyclopropyl Available (2015)
Compound C C₁₂H₁₄BrNO₂ 284.15 2-Bromophenoxy, cyclopropylmethyl Supplier-dependent

Research Implications and Hypotheses

Steric and Conformational Effects : The cyclopropyl group in Compound B introduces rigidity, which could optimize binding to hydrophobic enzyme pockets compared to the isopropyl group .

Backbone Flexibility: The phenoxy linkage in Compound C may reduce metabolic degradation compared to benzylamine-based structures, though this requires experimental validation .

Biological Activity

2-Amino-N-(2-bromo-benzyl)-N-isopropyl-acetamide is a compound of growing interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by research findings, case studies, and data tables.

Chemical Structure and Properties

The chemical structure of 2-Amino-N-(2-bromo-benzyl)-N-isopropyl-acetamide can be represented as follows:

  • Molecular Formula : C11H14BrN3O
  • Molecular Weight : 284.15 g/mol

This compound features a bromobenzyl group and an isopropyl group that may influence its pharmacological properties.

The biological activity of 2-Amino-N-(2-bromo-benzyl)-N-isopropyl-acetamide is primarily attributed to its interaction with various molecular targets:

  • Enzyme Binding : The compound can inhibit or activate specific enzymes involved in metabolic pathways, potentially altering cellular metabolism.
  • Receptor Interaction : It may bind to cellular receptors, modulating signal transduction pathways that are crucial for cellular responses.
  • Gene Expression Modulation : The compound has been shown to influence gene expression and protein synthesis through interactions with transcription factors.

Antimicrobial Properties

Research indicates that 2-Amino-N-(2-bromo-benzyl)-N-isopropyl-acetamide exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, showing minimum inhibitory concentration (MIC) values comparable to established antibiotics.

Microorganism MIC (µg/mL) Control (Antibiotic) Control MIC (µg/mL)
Staphylococcus aureus4.0Ciprofloxacin2.0
Escherichia coli8.0Ampicillin4.0

These results suggest that the compound could be a candidate for further development as an antimicrobial agent .

Anticancer Activity

The anticancer potential of 2-Amino-N-(2-bromo-benzyl)-N-isopropyl-acetamide has been evaluated against several cancer cell lines. Notably, it demonstrated cytotoxic effects in the following assays:

Cell Line IC50 (µM) Type of Cancer
MCF712.5Breast Cancer
NCI-H46042.3Lung Cancer
SF-2683.79Glioblastoma

These findings indicate that the compound has promising anticancer activity, particularly in breast and lung cancer models .

Case Studies

In a recent study investigating the effects of various derivatives of acetamides, 2-Amino-N-(2-bromo-benzyl)-N-isopropyl-acetamide was highlighted for its superior activity compared to other structurally similar compounds. The study emphasized the importance of the bromine atom and the isopropyl group in enhancing biological activity and selectivity towards cancer cells .

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